N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide
描述
N-(2-(5-(2-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a pyrazolo-pyrimidinone derivative characterized by a fused bicyclic core (pyrazolo[3,4-d]pyrimidin-4-one) substituted with a 2-fluorobenzyl group at position 5 and a 4-(trifluoromethyl)benzamide moiety linked via an ethyl chain at position 1. This scaffold is structurally analogous to kinase inhibitors targeting ATP-binding domains, where the pyrazolo-pyrimidinone core mimics the purine ring of ATP . The 2-fluorobenzyl and trifluoromethyl groups likely enhance metabolic stability and binding affinity through hydrophobic interactions and electronic effects.
属性
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N5O2/c23-18-4-2-1-3-15(18)12-30-13-28-19-17(21(30)33)11-29-31(19)10-9-27-20(32)14-5-7-16(8-6-14)22(24,25)26/h1-8,11,13H,9-10,12H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACDHEZVVPRRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse biological activities, particularly as kinase inhibitors and anticancer agents. The following sections will explore its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and other therapeutic potentials.
- Molecular Formula : CHFNO
- Molecular Weight : 411.5 g/mol
- CAS Number : 922083-06-5
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. Pyrazolo[3,4-d]pyrimidines have been shown to interact with the ATP-binding site of kinases, leading to decreased phosphorylation of target proteins essential for cancer cell growth.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anti-proliferative effects against various cancer cell lines. For instance:
- EGFR Inhibition : Compounds similar to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide have been identified as effective epidermal growth factor receptor (EGFR) inhibitors. In a study assessing anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, the most potent derivative showed IC values of 8.21 µM and 19.56 µM respectively .
Apoptosis Induction
Flow cytometric analyses have demonstrated that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly. This suggests that these compounds can effectively trigger programmed cell death pathways, which is crucial for cancer treatment.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Kinase Inhibition : A derivative similar to the compound was evaluated for its kinase inhibitory activity against wild-type and mutant EGFR. The compound exhibited an IC value of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M), indicating its potential as a targeted therapy in resistant cancer types .
- Cell Cycle Arrest : Another study highlighted that the compound could arrest the cell cycle at the S and G2/M phases, further emphasizing its role in inhibiting cancer cell proliferation .
- Diverse Biological Activities : Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines are being explored for their anti-inflammatory, antibacterial, and antiviral activities. These compounds have shown promise in treating conditions such as type 2 diabetes and cardiovascular diseases due to their multifaceted mechanisms .
Data Table: Biological Activity Summary
相似化合物的比较
Table 1: Structural and Physicochemical Comparison
Key Observations:
The trifluoromethyl group in the benzamide moiety (target compound) versus the aliphatic butanamide in alters polarity and metabolic stability.
Biological Implications :
- The chromene-containing analogue in exhibits a larger molecular weight (589.1 vs. ~500 estimated for the target compound) due to the fused chromene ring, which may reduce cell permeability.
- Sulfonamide groups (as in ) often improve solubility but may increase off-target interactions compared to benzamide derivatives.
常见问题
Q. Optimization Strategies :
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but require monitoring for side reactions (e.g., decomposition of trifluoromethyl groups).
- Solvent Choice : Polar aprotic solvents enhance solubility of intermediates; acetonitrile is preferred for minimizing byproducts .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
Q. Table 1: Reaction Conditions and Yields
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclization | DMF | 90 | ZnCl₂ | 68 | |
| Alkylation | Acetonitrile | 80 | None | 75 | |
| Amidation | THF | RT | EDCI/HOBt | 82 |
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Q. Critical Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core (e.g., diagnostic peaks at δ 8.2–8.5 ppm for pyrimidine protons) and trifluoromethyl group integration (δ 120–125 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error) .
- IR Spectroscopy : Identify carbonyl stretches (1660–1700 cm⁻¹ for amide C=O) and pyrimidine ring vibrations .
Q. Data Prioritization :
- Ensure NOE (Nuclear Overhauser Effect) experiments resolve positional isomerism in the fluorobenzyl substituent .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
Q. Common Contradictions :
- Discrepancies in IC₅₀ values for kinase inhibition or antimicrobial activity across studies .
Q. Methodological Approaches :
Standardized Assay Conditions :
- Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize activity measurements.
- Validate purity (>95% by HPLC) to exclude confounding effects from impurities .
Structural-Activity Relationship (SAR) Analysis :
- Compare substituent effects (e.g., 2-fluorobenzyl vs. 4-fluorophenyl) on target binding using crystallography (SHELX-refined structures) or docking studies .
Meta-Analysis : Pool data from multiple studies to identify trends (e.g., trifluoromethyl groups correlating with enhanced solubility and target affinity) .
Q. Table 2: Biological Activity Comparison
| Derivative | Substituent | Target IC₅₀ (nM) | Assay Type | Source |
|---|---|---|---|---|
| Compound A | 2-Fluorobenzyl | 12 ± 2 | Kinase inhibition | |
| Compound B | 4-Fluorophenyl | 45 ± 5 | Antimicrobial |
Advanced: What computational methods predict interaction mechanisms with biological targets?
Q. Recommended Workflow :
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Prioritize poses with hydrogen bonding to pyrimidine N-atoms and hydrophobic interactions with trifluoromethyl groups .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of key interactions (e.g., fluorobenzyl group orientation in binding pockets) .
Quantum Mechanics/Molecular Mechanics (QM/MM) :
Q. Validation :
- Cross-reference computational predictions with experimental mutagenesis data (e.g., alanine scanning of kinase active sites) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure?
Q. Methods :
Single-Crystal X-ray Diffraction :
- Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELXL for refinement, focusing on resolving disorder in flexible ethyl linker groups .
ORTEP Visualization :
- Generate thermal ellipsoid plots to assess positional uncertainty in fluorobenzyl and trifluoromethyl moieties .
Q. Key Parameters :
- R-Factor : Aim for <5% to ensure accuracy.
- Hydrogen Bonding : Document interactions (e.g., amide C=O…H-N pyrimidine) stabilizing the solid-state structure .
Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
Q. Optimization Approaches :
Solubility Enhancement :
- Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility (logP ~3.5) .
Metabolic Stability :
- Introduce deuterium at labile positions (e.g., ethyl linker) to slow oxidative metabolism .
Prodrug Design :
Q. Validation :
- Use LC-MS/MS to monitor plasma stability and metabolite formation in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
